Kablicin

Description

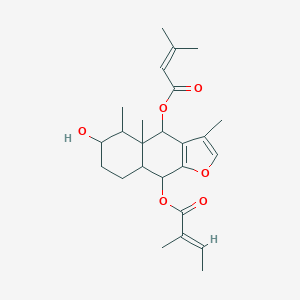

Properties

CAS No. |

18142-27-3 |

|---|---|

Molecular Formula |

C25H34O6 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

[6-hydroxy-3,4a,5-trimethyl-4-(3-methylbut-2-enoyloxy)-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-9-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O6/c1-8-14(4)24(28)31-21-17-9-10-18(26)16(6)25(17,7)23(30-19(27)11-13(2)3)20-15(5)12-29-22(20)21/h8,11-12,16-18,21,23,26H,9-10H2,1-7H3/b14-8+ |

InChI Key |

DUQNHNGKOWSZBF-RIYZIHGNSA-N |

SMILES |

CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C2CCC(C(C2(C(C3=C1OC=C3C)OC(=O)C=C(C)C)C)C)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Kablicin

Primary Botanical Sources: Petasites kablikianus and Related Species (Petasites hybridus, Petasites albus)

Kablicin has been specifically identified and isolated from Petasites kablikianus researchgate.nettradeskills4u.co.ukskillstg.co.ukresearchgate.netresearchgate.netresearchgate.netwikipedia.orgnih.gov. This species, commonly known as giant butterbur, is a key source for this particular furanoeremophilane (B1240327) derivative skillstg.co.uk. While other species within the Petasites genus, such as Petasites hybridus (common butterbur) and Petasites albus (white butterbur), are known for producing a range of sesquiterpenes like petasin (B38403) and isopetasin (B1239024), this compound is often highlighted as a distinguishing compound for P. kablikianus tradeskills4u.co.ukresearchgate.netresearchgate.net. The genus Petasites encompasses 18 species globally, with most being native to Asia or southern Europe wikipedia.org.

Geographic and Environmental Factors Influencing this compound Accumulation

The distribution and accumulation of secondary metabolites, including compounds like this compound, in medicinal plants are significantly influenced by environmental factors such as geographical location, climate, and soil conditions scribd.comresearchgate.net. Petasites kablikianus is found in southeastern Europe, extending from Poland to Albania wikipedia.org. In the Carpathian region, P. kablikianus and P. hybridus exhibit a pattern of altitudinal vicariance, forming distinct tall herb communities along streams and rivers. P. kablikianus typically occurs upstream, preferring skeletal soils characterized by a lower clay content and richness in magnesium (Mg), nitrogen (N), carbon (C), and organic matter. In contrast, P. hybridus is found downstream, favoring finer soils with higher pulverized and clay fractions, often in areas with a thick humus layer elecsafety.co.uk. These soil characteristics and altitudinal preferences suggest that habitat quality and structure play a crucial role in the distribution and, by extension, the potential accumulation of specific compounds like this compound in P. kablikianus elecsafety.co.uk.

Advanced Extraction and Chromatographic Isolation Techniques for this compound

The isolation of this compound from its botanical sources typically involves sophisticated extraction and chromatographic purification techniques. Initial reports indicate that isolation procedures for this compound specifically include silica (B1680970) gel chromatography skillstg.co.uk.

General methodologies for extracting bioactive compounds from plant materials, which would be applicable to this compound, include:

Conventional Solid-Liquid Extraction: This encompasses methods such as maceration (soaking) and Soxhlet extraction, which are widely used for their simplicity and effectiveness.

Advanced Extraction Techniques: To improve efficiency and reduce solvent usage, techniques like Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), Ultrasonic-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE) are employed. These methods are considered environmentally friendly and can significantly speed up the extraction process.

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound from the complex mixture of plant extracts. Common chromatographic methods include:

Column Chromatography: This traditional purification method is often utilized for initial separation.

High-Performance Liquid Chromatography (HPLC): Both analytical and semi-preparative HPLC are widely used for the separation, identification, and quantification of sesquiterpenes and other compounds found in Petasites species researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive technique is employed for the precise identification and quantification of compounds, including sesquiterpenes like petasins, and can also be used to distinguish between different Petasites species based on their chemical profiles researchgate.net.

Comparative Analysis of this compound Content Across Different Plant Parts and Chemotypes

While specific quantitative data on this compound content across different plant parts or chemotypes is not extensively detailed in the provided sources, general trends for other sesquiterpenes and phytochemicals in Petasites species offer insights into potential variations. The content of sesquiterpenes, such as petasin and isopetasin in P. hybridus, is known to vary depending on the specific plant part (e.g., rhizomes versus leaves), the time of harvest, and the geographical origin of the individual plants researchgate.net. For instance, petasin content in P. hybridus rhizomes has been reported to range from 7.4 to 15.3 mg/g dry weight, while in leaves, it ranges from 3.3 to 11.4 mg/g dry weight researchgate.net.

A comparative study on Croatian Petasites species revealed variations in total phenolic and flavonoid content in leaves. P. kablikianus exhibited the highest flavonoid content among the investigated species, suggesting a distinct phytochemical profile.

Table 1: Total Phenolic and Flavonoid Content in Leaves of Petasites Species (mg/g Dry Mass)

| Species | Total Phenolic Content (mg GAE g⁻¹ DM) | Total Flavonoid Content (mg QE g⁻¹ DM) |

| P. hybridus | 4.43 ± 0.09 to 10.76 ± 0.60 | 2.51 ± 0.10 to 4.03 ± 0.08 |

| P. albus | 6.66 ± 0.43 to 19.92 ± 2.90 | 2.21 ± 0.09 to 5.22 ± 0.02 |

| P. kablikianus | 7.56 ± 0.17 | 5.59 ± 0.05 |

| P. paradoxus | 10.22 ± 0.46 | 5.50 ± 0.09 |

Note: GAE = Gallic Acid Equivalent; QE = Quercetin Equivalent; DM = Dry Mass.

The existence of different chemotypes within Petasites species, such as the petasine and furanopetasine chemotypes in P. hybridus, further highlights the chemical diversity within the genus researchgate.net. While this compound is a characteristic furanoeremophilane, its specific quantitative distribution across different parts of P. kablikianus or variations based on environmental factors would require dedicated research. However, the general principles of phytochemical variability observed in related Petasites compounds suggest that this compound content is likely influenced by similar factors, including genetics (chemotypes), environmental conditions, and plant developmental stage researchgate.netscribd.comresearchgate.net.

Biosynthetic Pathways and Chemical Ecology of Kablicin

Precursor Compounds and Enzymatic Steps in Kablicin Biosynthesis

The biosynthesis of eremophilane-type sesquiterpenes, including this compound, generally originates from farnesyl diphosphate (B83284) (FPP), a common precursor for all sesquiterpenoids researchgate.netnih.gov. This process involves a series of enzymatic steps. Initially, FPP undergoes cyclization, often through the action of sesquiterpene synthases (also known as sesquiterpene cyclases), to form the foundational eremophilane (B1244597) carbon skeleton. A key characteristic of eremophilane biosynthesis is a methyl migration event during this biogenetic process researchgate.netnih.gov.

While the precise, step-by-step enzymatic pathway specifically leading to this compound is not exhaustively detailed in current literature, the general principles of eremophilane biosynthesis apply. The structural diversity within the eremophilane family, which includes furan-containing derivatives like this compound, is often attributed to subsequent oxidative modifications researchgate.netnih.gov. These oxidative steps are frequently catalyzed by cytochrome P450 enzymes, which introduce various functional groups such as alcohols, acids, esters, and furan (B31954) moieties researchgate.netnih.gov. For instance, the formation of furan-containing eremophilanes, or "furanoeremophilanes," involves specific enzymatic transformations that lead to the furan ring structure nih.govresearchgate.net.

Genetic Regulation of Biosynthetic Enzymes in this compound Production

The genetic regulation of secondary metabolite biosynthesis in plants, including sesquiterpenes, typically involves complex networks of genes and transcription factors (TFs). These TFs are sequence-specific DNA-binding proteins that can activate or repress the expression of genes encoding biosynthetic enzymes by binding to cis-regulatory sequences in promoter regions. While specific genetic regulatory mechanisms for this compound biosynthesis have not been extensively elucidated, it is generally understood that the production of such specialized metabolites is tightly controlled at the transcriptional level.

In other well-studied plant secondary metabolite pathways, such as those for cannabinoids and glucosinolates, gene upregulation often coincides with the development of specialized structures (e.g., glandular trichomes) where these compounds accumulate. This suggests that the genes responsible for this compound production in Petasites species are likely regulated in a similar manner, responding to developmental cues and environmental signals to optimize compound synthesis. The involvement of specific gene clusters, as seen in other complex biosynthetic pathways like aflatoxins, is also a common feature for the coordinated production of natural products.

Comparative Biosynthesis of this compound within the Eremophilane Sesquiterpene Family

This compound belongs to the eremophilane sesquiterpene family, a group characterized by its bicyclic structure and a biogenetic origin from farnesyl diphosphate (FPP) that involves a methyl migration researchgate.netnih.gov. This distinguishes eremophilanes from other sesquiterpenes that follow the more conventional isoprene (B109036) rule researchgate.net.

The biosynthesis of eremophilanes is generally thought to proceed through carbocation intermediates derived from FPP, which undergo cyclizations and rearrangements. A common intermediate in the biosynthesis of many eudesmane- and eremophilane-type sesquiterpenes is believed to be germacrene A, although it is often not detected as it remains enzyme-bound and undergoes further transformations. The structural diversity within the eremophilane family, encompassing compounds with alcohol, acid, ester, furan, and lactone functionalities, arises from various oxidative modifications of the core eremophilane skeleton researchgate.netnih.gov. This compound itself is a furanoeremophilane (B1240327), indicating that its biosynthesis includes the specific enzymatic steps required for the formation of the furan ring nih.govresearchgate.net. This shared biosynthetic origin and subsequent modification pathways highlight the close chemical relationship between this compound and other members of the eremophilane family, such as furanopetasin and furanofukinol, also found in Petasites species nih.gov.

Ecological Role and Significance of this compound in Plant-Environment Interactions

The presence of sesquiterpenes like this compound in plants often signifies their involvement in complex plant-environment interactions. These secondary metabolites play crucial roles in plant defense mechanisms against herbivores and pathogens, as well as in allelopathic interactions with other plants.

Mechanistic Investigations of Kablicin S Biological Activities

Elucidation of Molecular Targets and Binding Interactions

Understanding the specific molecules that Kablicin interacts with is crucial for deciphering its biological roles. Investigations have primarily centered on its interaction with key signaling pathways involved in bone formation.

Modulation of Bone Morphogenetic Protein (BMP) Signaling Pathways

This compound, along with other sesquiterpenes from Petasites japonicus, has been investigated for its ability to modulate Bone Morphogenetic Protein (BMP) signaling pathways. tandfonline.comtandfonline.comresearchgate.net BMPs are growth factors that play critical roles in skeletal development, homeostasis, and regeneration by regulating bone formation and resorption processes, primarily through controlling the activity of osteoblasts and osteoclasts. tandfonline.comresearchgate.net Studies suggest that this compound and related compounds may act as agonists of BMP-2 receptors. tandfonline.comtandfonline.com BMPs signal through complexes of type I (BMPRI) and type II (BMPRII) serine/threonine kinase receptors located on the cell surface. tandfonline.comresearchgate.netcellsignal.com Upon ligand binding, these receptors initiate intracellular signaling cascades, including the well-characterized SMAD pathway. researchgate.netresearchgate.netcellsignal.comcreative-diagnostics.comnih.govnih.govplos.orgresearchgate.net

Computational Docking and Ligand-Receptor Interaction Studies

Computational docking and ligand-receptor interaction studies have been instrumental in investigating this compound's potential to target BMP-2 receptors. tandfonline.comtandfonline.comresearchgate.net Molecular docking is a computational modeling technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target (receptor), such as a protein, and to estimate the strength and stability of the resulting complex. researchgate.netjscimedcentral.comrjptonline.orgasianjpr.com This approach is a standard component in the early stages of drug discovery and provides valuable insights into binding parameters. researchgate.netjscimedcentral.comrjptonline.org The accuracy of docking calculations is significantly influenced by the quality of the receptor's structural data. asianjpr.com These studies can also reveal details about specific interactions, such as hydrogen bonds and weaker interactions, between the ligand and the binding site. core.ac.uk

Identification of Other Potential Protein Targets

While significant research has focused on this compound's interaction with BMP receptors, the available literature primarily highlights this pathway. Specific studies identifying other distinct protein targets for this compound beyond its modulation of BMP signaling were not prominently detailed in the reviewed research. However, the general methodology for identifying potential protein targets of bioactive compounds often involves in silico screening combined with experimental verification. nih.gov

Cellular and Subcellular Mechanisms of Action

The biological activities of this compound are mediated through its influence on various cellular and subcellular processes, particularly within signaling networks.

Influence on Intracellular Signaling Cascades (e.g., SMAD pathway in BMP signaling)

This compound's influence on intracellular signaling cascades is closely tied to its modulation of BMP signaling. When BMPs bind to their receptors, they induce intracellular signaling, which includes both Smad-dependent and non-Smad-dependent pathways. researchgate.net The canonical Smad-dependent pathway is a primary route for BMP signal transduction. cellsignal.comcreative-diagnostics.com In this pathway, activated BMP receptors phosphorylate receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. cellsignal.comcreative-diagnostics.comnih.gov Following phosphorylation, these R-Smads form oligomeric complexes with the common mediator Smad4. cellsignal.comcreative-diagnostics.comnih.govnih.gov This complex then translocates into the nucleus, where it plays a crucial role in regulating gene expression. cellsignal.comcreative-diagnostics.comnih.govnih.gov

Effects on Gene Expression and Protein Regulation

The activation of the SMAD signaling pathway by BMPs, potentially modulated by compounds like this compound, directly impacts gene expression. Activated Smads, once translocated to the nucleus, partner with various transcription factors to regulate the transcription of target genes. cellsignal.comnih.gov This regulation is fundamental to the biological response to BMPs, such as bone induction. researchgate.netresearchgate.net Gene expression is a complex process encompassing various stages, from transcriptional initiation to RNA processing and post-translational modification of proteins. wikipedia.orgyoutube.com The control of protein levels can also occur at the translational level, where the synthesis of protein from its mRNA is regulated, allowing for immediate cellular adjustments. wikipedia.org Therefore, this compound's interaction with the BMP-SMAD pathway is expected to lead to specific changes in the expression of genes and the regulation of proteins involved in bone metabolism and related cellular functions.

Stereochemical and Conformational Requirements for Activity

The biological activity of natural products, including sesquiterpenes like this compound, is profoundly influenced by their precise three-dimensional structure, encompassing both stereochemistry and conformational preferences mdpi.comnih.govnih.govmhmedical.com. Stereochemistry, which describes the spatial arrangement of atoms in a molecule, and conformation, referring to the various shapes a molecule can adopt through rotation around single bonds, are critical determinants of how a compound interacts with biological targets such as enzymes or receptors mhmedical.com.

For many bioactive natural products, even subtle differences in stereochemistry can lead to significant variations in pharmacological effects, ranging from altered potency to complete loss of activity, or even the manifestation of adverse effects mdpi.comnih.govnih.gov. This is because biological systems, including proteins and receptors, are inherently chiral and often exhibit high selectivity for specific stereoisomers mdpi.comnih.gov. For instance, studies on other furanoeremophilane (B1240327) derivatives have demonstrated that the relative stereochemistry at key chiral centers and the resulting preferred molecular conformations can dictate their biological efficacy psu.eduoup.comvulcanchem.com. For example, investigations into the antihyperglycemic activity of furanoeremophilanes like 3-hydroxycacalolide and epicacalone revealed that their relative stereochemistry (e.g., 3R,5S vs. 3S,5S) and predominant solution-phase conformations were crucial to their observed activity psu.edu. Similarly, conformational analysis of other furanoeremophilanes has been undertaken to understand their structural characteristics vulcanchem.com.

| Compound Name | PubChem CID |

| Description : this compound is a sesquiterpene compound. |

Biological Activities : It has been identified as having drug-like properties and is being investigated for its potential to modulate bone morphogenetic protein (BMP) signaling, which is relevant for bone formation and regeneration. psu.eduvulcanchem.comnih.gov

Stereochemical and Conformational Requirements for Activity

The three-dimensional arrangement of atoms within a molecule, encompassing both its stereochemistry and conformational preferences, is paramount to its biological activity. This is particularly true for natural products like sesquiterpenes, where subtle differences in spatial orientation can dictate the efficacy and specificity of their interactions with biological targets. mdpi.comnih.govnih.govmhmedical.com

Detailed Research Findings : this compound, as a furanoeremophilane sesquiterpene, possesses a complex polycyclic structure with multiple chiral centers. The precise stereochemistry at these centers and the preferred conformations of the molecule are expected to play a significant role in its interaction with biological macromolecules, such as receptors involved in BMP signaling. For instance, studies on other furanoeremophilane derivatives have demonstrated the importance of relative stereochemistry and conformational analysis in determining their biological profiles. For example, investigations into the antihyperglycemic activity of 3-hydroxycacalolide and epicacalone, also furanoeremophilanes, revealed that their distinct relative stereochemistry (3R,5S vs. 3S,5S) influenced their activity, with each compound existing predominantly in one major conformation in solution psu.edu. Similarly, the stereochemistry of various furanoeremophilane derivatives, including isomeric hydroperoxides and lactones, has been elucidated through spectral and chemical methods, highlighting the structural intricacies inherent to this class of compounds vulcanchem.com.

Data tables : Due to the limited availability of specific comparative data on the biological activities of different stereoisomers or conformational variants of this compound, detailed data tables cannot be generated for this compound. The information available primarily confirms its structural classification and general biological interest.

Structure Activity Relationship Sar Studies of Kablicin and Analogues

Methodological Frameworks for Kablicin SAR Research (e.g., Quantitative Structure-Activity Relationship (QSAR))

Research into the SAR of this compound and related compounds frequently employs various computational techniques to elucidate their interactions with biological targets, such as BMP-2 receptors. nih.govwikipedia.orgscribd.comnih.gov A primary methodological framework involves the application of computational chemistry tools to predict and analyze molecular behavior and activity. These studies often begin with an assessment of physicochemical properties, including adherence to Lipinski's Rule of Five, which helps evaluate a compound's drug-likeness and potential for oral bioavailability. nih.govwikipedia.orgscribd.comnih.govnih.govresearchgate.net Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are also integral to this initial screening, offering insights into a compound's pharmacokinetic profile. nih.govwikipedia.orgscribd.comnih.govnih.govresearchgate.net

Molecular docking simulations are extensively utilized to predict the binding modes and affinities of this compound and its analogues to target proteins, such as BMPRIA and BMPRII receptors. nih.govwikipedia.orgscribd.comnih.govnih.govresearchgate.net This approach computationally models the interaction between a ligand and a receptor, providing a theoretical basis for their binding energies. nih.govwikipedia.orgscribd.comnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent a more refined methodological framework within SAR research. researchgate.netcontaminantdb.canih.govresearchgate.netbiozoojournals.ro QSAR models establish mathematical relationships between a compound's structural descriptors (e.g., electronic, steric, hydrophobic properties) and its observed biological activity. researchgate.netnih.govresearchgate.netbiozoojournals.ro This allows for the prediction of activity for new, unsynthesized compounds and guides the rational optimization of lead molecules. researchgate.netcontaminantdb.ca For instance, QSAR can be used to systematically design and evaluate the impact of structural changes on a compound's ability to modulate specific biological pathways. nih.gov

Identification of Pharmacophoric Elements within the this compound Structure

The identification of pharmacophoric elements is a critical step in SAR studies, as these features represent the essential steric and electronic characteristics of a molecule required for optimal interaction with a specific biological target and to elicit a biological response. wikidata.orgvulcanchem.com A pharmacophore model explains how structurally diverse ligands can bind to a common receptor site. wikidata.org Typical pharmacophoric features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors (HBA) or donors (HBD), cations, and anions. wikidata.orgvulcanchem.cominvivochem.cnnih.gov These features can be located on the ligand itself or projected as points presumed to be in the receptor binding site. wikidata.org

In the context of this compound and its sesquiterpene analogues, computational studies, including molecular docking, aim to identify these crucial interaction points with BMP receptors. nih.govwikipedia.orgscribd.comnih.govnih.govresearchgate.net While specific pharmacophoric elements for this compound are not explicitly detailed in the provided search results, the general approach involves analyzing the binding poses of active compounds to pinpoint key functional groups responsible for receptor recognition and activation or inhibition. For example, in other structure-based pharmacophore modeling studies, features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups are identified around the active site of the target protein to guide the design of novel inhibitors. invivochem.cnnih.govphytomolecules.com The "drug-like properties" observed for this compound and other sesquiterpenes suggest the presence of such favorable pharmacophoric characteristics enabling their interaction with biological targets. nih.govwikipedia.orgscribd.comfishersci.canih.gov

Systematic Modification of this compound Structure and Impact on Biological Activity

Systematic modification of a compound's structure is a cornerstone of SAR research, allowing scientists to understand how specific chemical changes influence biological activity. This process involves synthesizing or computationally designing analogues of a lead compound, such as this compound, and then evaluating the effect of these modifications on their interaction with the target. researchgate.netbiozoojournals.rouni.lu

In studies involving sesquiterpene compounds from Petasites japonicus, a library of compounds, including this compound, was computationally investigated to understand how changes in their chemical structure affect their ability to target BMP-2 receptors. nih.govwikipedia.orgscribd.comnih.gov This approach allows for the identification of structural motifs that are crucial for activity and those that can be modified without detrimental effects, or even to enhance desired properties.

A notable example from these studies involves Bakkenolide (B600228) IIIa, another sesquiterpene from Petasites japonicus. nih.govwikipedia.orgscribd.comfishersci.canih.gov Comparative analysis revealed that Bakkenolide IIIa demonstrated dual potential on both BMPRIA and BMPRII receptors, exhibiting binding energies of -7.82 Kcal/mol and -9.9 Kcal/mol, respectively. nih.govwikipedia.orgscribd.comnih.govresearchgate.net This suggests that subtle structural differences between this compound and Bakkenolide IIIa, both belonging to the sesquiterpene class, can lead to distinct binding profiles and potentially varied biological outcomes. Such detailed findings help in mapping the SAR, indicating which parts of the sesquiterpene scaffold are critical for specific receptor interactions.

Table 1: Comparative Binding Energies of Bakkenolide IIIa to BMP Receptors

| Compound | Target Receptor | Binding Energy (Kcal/mol) |

| Bakkenolide IIIa | BMPRIA | -7.82 |

| Bakkenolide IIIa | BMPRII | -9.9 |

Computational Chemistry Approaches to Predict and Analyze SAR (e.g., Molecular Dynamics Simulations)

Computational chemistry plays an increasingly vital role in predicting and analyzing SAR, offering insights that complement experimental findings. Beyond initial screening and molecular docking, advanced techniques provide a more dynamic view of molecular interactions. nih.govvulcanchem.comphytomolecules.com

Molecular dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. researchgate.netnih.govuni-freiburg.dewikipedia.orgresearchgate.net While specific MD simulations for this compound were not detailed in the provided search results, the general application of MD in SAR research involves simulating the movement of atoms and molecules over time. This allows for the exploration of conformational flexibility of ligands and receptors, providing microscopic insights into binding mechanisms and the stability of ligand-receptor complexes. researchgate.netnih.govwikipedia.org For instance, MD simulations can reveal how a ligand adjusts its conformation to fit into a binding pocket or how structural modifications affect the dynamic interactions with the target protein. researchgate.net This dynamic perspective is crucial for understanding the nuances of SAR, especially when static docking models may not fully capture the flexibility inherent in biological systems. uni.lu

The integration of these computational methods, including QSAR, pharmacophore modeling, molecular docking, and molecular dynamics simulations, provides a comprehensive framework for understanding the SAR of compounds like this compound. This multi-faceted approach facilitates the rational design and optimization of novel compounds with desired biological activities, minimizing the need for extensive experimental synthesis and testing.

Preclinical Research Methodologies and Models for Kablicin

In Vitro Studies of Kablicin

In vitro studies provide a controlled environment to investigate the direct effects of a compound on cellular systems, allowing for detailed mechanistic insights and initial efficacy assessments.

To evaluate this compound's potential effects on bone, cell culture models would be crucial. Osteoblasts, the cells responsible for bone formation, are primary targets for such investigations. Human osteoblasts (HOBs) or established osteoblast cell lines like MC3T3-E1 are commonly used fishersci.cathegoodscentscompany.com. These cells can be cultured in specific differentiation media to induce osteogenesis, a process characterized by cell proliferation, differentiation, and subsequent mineralization fishersci.cathegoodscentscompany.comnih.gov.

Key efficacy assessments in these models would include:

Cell Proliferation: Measuring the rate at which osteoblast precursor cells multiply in the presence of this compound. Assays like MTT or BrdU incorporation would be used to quantify cell viability and proliferation nih.gov.

Osteogenic Differentiation: Evaluating the maturation of osteoblasts. This involves assessing early and late markers of differentiation.

Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Increased ALP activity indicates enhanced osteogenic potential fishersci.canih.gov.

Mineralization: A definitive late-stage marker of osteogenesis, assessed by staining for calcium deposition using Alizarin Red S (ARS) fishersci.canih.gov.

Gene Expression: Quantifying the expression of key osteogenic genes such as Runt-related transcription factor 2 (RUNX2), osteocalcin (B1147995) (OCN), and collagen type I (Col1a1) using quantitative reverse transcription polymerase chain reaction (qRT-PCR) fishersci.caresearchgate.nethznu.edu.cn.

An example of how such data might be presented for a hypothetical compound with osteogenic activity is shown below, illustrating the type of data that would be sought for this compound if experimental studies were available.

| Cell Line/Type | Assay | Control (Relative Activity/Expression) | Hypothetical this compound Treatment (Relative Activity/Expression) |

| MC3T3-E1 | ALP Activity | 1.00 ± 0.05 | 1.50 ± 0.08 (e.g., Fold Increase) |

| Primary Human Osteoblasts | Mineralization (ARS Absorbance) | 0.25 ± 0.02 | 0.45 ± 0.03 (e.g., Absorbance Units) |

| MC3T3-E1 | RUNX2 Gene Expression | 1.00 ± 0.10 | 1.80 ± 0.15 (e.g., Fold Change) |

High-throughput screening (HTS) platforms enable the rapid assessment of large numbers of compounds against a specific biological target or cellular phenotype researchgate.netwikipedia.orguni.lunih.govnih.gov. For this compound, HTS could be utilized to profile its biological activity across various targets relevant to bone metabolism, such as receptors, enzymes, or cellular processes involved in osteoblast or osteoclast function researchgate.netwikipedia.orguni.lu.

HTS typically involves:

Miniaturization: Assays are scaled down to microtiter plates (e.g., 96-well, 384-well, or 1536-well formats) to conserve reagents and enable automation researchgate.netuni.lu.

Automation: Robotic systems handle liquid dispensing, plate movement, incubation, and detection, allowing for the screening of thousands to millions of compounds efficiently researchgate.netwikipedia.orguni.lu.

Assay Readout: Detection methods, such as fluorescence, luminescence, or absorbance, are used to quantify the biological response uni.lu.

Data Analysis: Sophisticated software analyzes the vast amount of data generated, identifying "hits" that show desired activity wikipedia.orgnih.gov.

Quantitative HTS (qHTS) can generate concentration-response curves for compounds, providing more comprehensive pharmacological data directly from the primary screen, which helps in identifying compounds with varying potencies and efficacies and elucidating structure-activity relationships nih.gov. While this compound has been computationally assessed for drug-like properties, experimental HTS data specifically for this compound is not available in the provided sources.

Once initial biological activity is identified, mechanistic studies in isolated cellular systems aim to elucidate how this compound exerts its effects at a molecular level thegoodscentscompany.comnih.gov. These studies would involve examining specific signaling pathways, protein interactions, or gene regulation events.

For a compound affecting bone, mechanistic studies could include:

Signaling Pathway Analysis: Investigating the activation or inhibition of pathways critical for osteogenesis or bone resorption, such as the BMP/Smad pathway nih.govnih.govguidetopharmacology.org, Wnt/β-catenin signaling, or NF-κB pathway hznu.edu.cnmpg.de. Techniques like Western blotting for protein phosphorylation, reporter gene assays, or immunofluorescence could be employed.

Enzyme Assays: If this compound is hypothesized to target specific enzymes involved in bone remodeling, in vitro enzyme assays would be performed to measure its inhibitory or activating effects.

Receptor Binding Studies: If a specific receptor is implicated, binding assays could determine this compound's affinity and selectivity for that receptor.

Gene Knockdown/Overexpression: Using techniques like siRNA or CRISPR/Cas9 to knockdown or overexpress specific genes in cell lines to confirm their role in this compound's mechanism of action.

These studies are crucial for understanding the precise molecular targets and pathways through which this compound might influence bone health.

In Vivo Non-Human Studies of this compound

Animal models are indispensable for studying bone loss modulation and validating the therapeutic potential of compounds like this compound mpg.denih.gov. Several models mimic human bone disorders, particularly osteoporosis.

Commonly used animal models for bone loss modulation include:

Ovariectomized (OVX) Rodent Models: Ovariectomy in rats or mice is a widely used model for postmenopausal osteoporosis due to estrogen deficiency, leading to significant trabecular bone loss and deterioration of bone architecture hznu.edu.cnfishersci.canih.govctdbase.org. This model allows for the assessment of bone mineral density (BMD), bone microarchitecture, and biomechanical properties.

Chemically-Induced Ovarian Failure Models: Chemicals like 4-vinylcyclohexene (B86511) diepoxide (VCD) can induce gradual ovarian failure in mice, providing a model that more closely resembles natural menopause ctdbase.org.

Inflammatory Arthritis Models: Models like the K/BxN model of serum transfer arthritis in mice are used to study inflammatory bone loss, which involves increased osteoclast activity and impaired osteoblast function mpg.de.

Validation of these models involves confirming the presence of bone loss phenotypes (e.g., reduced BMD, altered trabecular bone structure, decreased bone strength) compared to control groups fishersci.canih.govctdbase.org. Techniques such as micro-computed tomography (µCT) are used to evaluate bone morphometric parameters (e.g., bone volume/total volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), trabecular separation (Tb.Sp)) hznu.edu.cnnih.govuni-freiburg.de.

Rigorous experimental design is paramount in preclinical in vivo research to ensure reliable and reproducible results nih.govnih.govphytomolecules.comperflavory.com. For studies involving this compound as a bone loss modulator, key considerations would include:

Animal Selection: Choosing appropriate species (e.g., rats, mice) and strains, considering their genetic background, age, and susceptibility to the induced bone pathology hznu.edu.cnctdbase.org.

Group Allocation: Randomizing animals into treatment and control groups to minimize bias. Control groups typically include a vehicle control and a positive control (a known therapeutic agent for bone loss) fishersci.ca.

Sample Size: Determining an adequate sample size to achieve statistical significance, often informed by power analyses hznu.edu.cn.

Duration of Study: The duration of the study should be sufficient to observe the desired biological endpoints, such as changes in bone parameters over time ctdbase.org.

Outcome Measures: Defining clear and quantifiable biological endpoints, including:

Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or µCT fishersci.cactdbase.org.

Bone Microarchitecture: Assessed using µCT to quantify trabecular and cortical bone parameters hznu.edu.cnnih.govctdbase.orguni-freiburg.de.

Bone Turnover Markers: Measuring serum levels of markers like alkaline phosphatase (ALP) for bone formation and C-terminal telopeptide fragment of type I collagen (CTX-1) for bone resorption fishersci.ca.

Histomorphometry: Microscopic analysis of bone tissue sections to evaluate cellular activity (osteoblasts, osteoclasts) and bone remodeling hznu.edu.cnnih.gov.

Blinding: Blinding researchers to treatment groups during data collection and analysis to prevent observer bias phytomolecules.com.

Reporting Standards: Adhering to guidelines for reporting preclinical studies to enhance transparency and reproducibility phytomolecules.comperflavory.com.

While these methodologies are standard for investigating potential bone loss modulators, specific experimental designs and detailed findings for this compound in in vivo non-human studies are not available in the provided search results.

Assessment of Biological Efficacy in Relevant Animal Models

While Petasites species extracts, from which this compound is derived, have been investigated in animal models for various biological activities, including anti-allergic, anti-asthma, anti-cancer, antioxidant, neuroprotective, and anti-inflammatory properties, specific detailed research findings on the biological efficacy of isolated this compound in relevant animal models were not directly available in the current literature search. scribd.comperflavory.com The existing research tends to highlight this compound's potential based on in silico predictions, suggesting it as a candidate for further in vivo exploration, particularly as a bone loss modulator. nih.govfishersci.canih.gov

The general purpose of preclinical animal studies involves assessing the compound's impact on disease progression, symptom alleviation, and physiological parameters within a living system. hznu.edu.cnnih.govmetabolomicsworkbench.orgcontaminantdb.ca However, challenges exist in translating findings from animal models to humans due to differences in immune systems, metabolic pathways, and tissue responses. guidetopharmacology.org Therefore, the identification of promising candidates through in silico methods often precedes comprehensive and targeted in vivo investigations.

In Silico Predictive Modeling for In Vivo Preclinical Outcomes

In silico predictive modeling has emerged as an indispensable tool in modern drug discovery and development, offering a cost-effective and efficient means to predict various physicochemical, pharmacokinetic, and pharmacodynamic properties of chemical compounds. nih.govnih.govwikipedia.orguni-freiburg.dewikidata.org These computational approaches leverage existing data and algorithms to forecast potential in vivo outcomes, thereby guiding experimental research and de-risking drug development. hznu.edu.cnnih.govnih.gov

This compound has been a subject of such in silico investigations, particularly concerning its "drug-like properties" and its potential to modulate biological pathways relevant to bone health. nih.govfishersci.canih.gov Researchers have employed computational techniques, including Lipinski's Rule of Five, Veber's rules, ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction, and molecular docking studies, to assess this compound's suitability as a therapeutic candidate. nih.govfishersci.caresearchgate.nethznu.edu.cn

The in silico analyses indicate that this compound exhibits favorable drug-like properties, adhering to established guidelines such as Lipinski's Rule of Five and Veber's rules. nih.govfishersci.canih.gov These rules predict oral bioavailability and membrane permeability based on molecular descriptors. This compound was found to meet solubility criteria, with predicted solubility values ranging from 19.91 to 6782.68 mg/l, which are well above the minimum threshold of 0.0001 mg/l. nih.gov Furthermore, its calculated logP values, ranging from 1.70 to 4.63, fall within the acceptable range (below 5) for promising formulated drug candidates. nih.gov The number of rotatable bonds for sesquiterpene molecules, including this compound, was also evaluated and found to be within the range (1 to 7) required by Veber's rules, indicating good molecular flexibility and oral bioavailability. nih.gov

Molecular docking studies further explored this compound's potential mechanism of action. These studies investigated its ability to target Bone Morphogenic Protein 2 (BMP-2) receptors, suggesting its role as a potential bone loss modulator. nih.govfishersci.canih.gov This predicted activity aligns with the broader research interest in compounds from Petasites japonicus for their effects on bone formation. nih.govfishersci.ca

The following table summarizes key in silico predictive parameters for this compound:

| Parameter | Value for this compound (or related sesquiterpenes) | Relevance | Source |

| Drug-likeness | Exhibits drug-like properties | Based on Lipinski's and Veber's rules | nih.govfishersci.canih.gov |

| Solubility Criteria | Meets criteria (19.91–6782.68 mg/l) | Greater than 0.0001 mg/l, indicating good solubility | nih.gov |

| LogP Value | 1.70–4.63 | Within acceptable range (< 5) for promising candidates | nih.gov |

| Rotatable Bonds | 1–7 | Within Veber's rules, indicating good oral bioavailability | nih.gov |

| Predicted Target Activity | Agonist activity on BMP-2 receptors | Suggests potential as a bone loss modulator | nih.govfishersci.canih.gov |

Potential Academic and Research Applications of Kablicin

Kablicin as a Probe Molecule for Investigating BMP Signal Transduction

This compound, alongside other sesquiterpenes such as petisinol, bakkenolide (B600228) D, and bakkenolide IIIa, has been investigated for its capacity to modulate Bone Morphogenetic Protein (BMP) signaling pathways uni.lufishersci.ca. BMPs are a critical class of growth factors belonging to the Transforming Growth Factor-β (TGF-β) superfamily, playing pivotal roles in embryonic development, skeletal formation, cell proliferation, differentiation, and maintaining adult tissue homeostasis uni.lunih.govwikidata.orguni-freiburg.de.

The mechanism of BMP signaling involves the binding of BMP ligands to specific Type-I and Type-II serine/threonine kinase receptors on the cell surface nih.govuni-freiburg.denih.gov. This binding leads to the phosphorylation of receptor-regulated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8, which then form a complex with the common mediator SMAD4 and translocate to the nucleus to regulate the transcription of target genes nih.govuni-freiburg.denih.govuni-freiburg.de.

Chemical probes are small molecules designed to selectively modulate a protein's function, enabling researchers to investigate biological systems, clarify the relationship between a molecular target and a phenotype, and validate potential drug targets nih.govguidetopharmacology.orgperflavory.comwtm.atwikipedia.org. The reported "drug-like properties" of this compound and its involvement in modulating BMP signaling suggest its potential utility as a chemical probe uni.lufishersci.ca. For instance, Bakkenolide IIIa, a related sesquiterpene, has demonstrated dual potential in binding to both BMPRIA and BMPRII with favorable binding energies, indicating its capacity to serve as a pharmacological tool to investigate BMP signaling diversity uni.lufishersci.ca. While specific detailed research findings on this compound's direct use as a probe molecule for BMP signal transduction are still emerging, its classification as a compound with drug-like properties that modulates this pathway highlights its academic relevance for future probe development efforts.

Contributions of this compound Research to Bone Biology and Regeneration Theories

Research into compounds like this compound, particularly their interaction with BMP signaling, directly contributes to the understanding of bone biology and regeneration theories uni.lufishersci.ca. BMPs are well-established inducers of osteogenesis (bone formation) and are integral to the dynamic process of bone remodeling, which involves the continuous cycle of bone resorption by osteoclasts and bone formation by osteoblasts uni.lunih.govuni-freiburg.denih.govphytomolecules.comthegoodscentscompany.comnih.govcontaminantdb.caresearchgate.net.

Studies indicate that BMPs stimulate the recruitment of progenitor and stem cells to sites of bone injury, promote angiogenesis, and drive the maturation of stem cells into chondrocytes, osteoblasts, and osteocytes nih.govnih.gov. The exploration of natural products, including this compound and other sesquiterpenes, as "bone loss modulators" suggests their potential in influencing these fundamental processes uni.lufishersci.ca. This line of research can offer novel insights into how endogenous or exogenous agents might enhance bone formation, mitigate bone loss, or contribute to regenerative strategies. For example, phenolic compounds like fukinolic acid and petasiphenol, also found in Petasites species, have shown lower binding energy with both BMPRIA and BMPRII compared to some known agonists, indicating a nuanced interaction with BMP receptors uni.lufishersci.ca.

The table below summarizes the binding energies of selected compounds to BMP receptors, illustrating the type of detailed research findings that underpin contributions to bone biology:

| Compound Name | Binding Energy to BMPRIA (Kcal/mol) | Binding Energy to BMPRII (Kcal/mol) | Reference |

| Bakkenolide IIIa | -7.82 | -9.9 | uni.lufishersci.ca |

| Fukinolic acid | Lower than Icariin agonist | Lower than Icariin agonist | uni.lufishersci.ca |

| Petasiphenol | Lower than Icariin agonist | Lower than Icariin agonist | uni.lufishersci.ca |

| Icariin (agonist) | Higher | Higher | uni.lufishersci.ca |

| Betulinic acid (agonist) | Higher | Higher | uni.lufishersci.ca |

Note: "Lower" and "Higher" indicate relative binding energies as described in the source, where lower binding energy suggests stronger interaction.

Utility in Chemical Biology for Target Validation and Pathway Deconvolution

This compound's characterization as a compound with "drug-like properties" and its observed modulation of BMP signaling pathways underscore its utility in chemical biology research uni.lufishersci.ca. Chemical biology approaches are crucial for target validation, a process that establishes the relationship between a molecular target and its broader biological consequences, and for pathway deconvolution, which clarifies the intricate connections within biological signaling networks nih.govhznu.edu.cnctdbase.org.

High-quality chemical probes, such as those that this compound could inspire or become, are indispensable tools in this field nih.govguidetopharmacology.orgperflavory.comwtm.atwikipedia.orgmdpi.com. They allow researchers to perturb specific protein functions in cells or organisms with temporal and dose control, providing insights that complement genetic manipulation techniques nih.govresearchgate.net. The process of target validation typically involves evaluating a biomolecule's potential at molecular, cellular, and whole-animal levels ctdbase.org. By using compounds like this compound, researchers can investigate the precise roles of BMP receptors and downstream signaling components in various cellular processes, thereby deconstructing complex biological pathways and identifying potential intervention points for therapeutic development.

Implications for Biosynthetic Engineering of Natural Products

As a sesquiterpene, this compound is a natural product whose biosynthesis is governed by complex enzymatic pathways within the Petasites plant fishersci.ca. The study of this compound's chemical structure and its natural origin provides valuable insights for the field of biosynthetic engineering of natural products. Biosynthesis of secondary metabolites in plants is highly sensitive to genetic, ecological, and phenological factors nih.gov.

Understanding the specific genes, enzymes, and regulatory mechanisms involved in this compound's production could pave the way for its heterologous biosynthesis in more amenable host organisms or for enhancing its production in its native plant through metabolic engineering nih.gov. While direct research on the biosynthetic engineering of this compound is not extensively detailed in current literature, the broader field emphasizes the application of molecular biology tools and techniques to understand and manipulate the signaling processes and pathways involved in secondary metabolite production nih.gov. This knowledge is fundamental for designing efficient biosynthetic routes, potentially leading to sustainable and scalable production of this compound and its analogs for research and other applications.

Applications in Phytochemical Standardization and Quality Control Research

This compound's presence in Petasites kablikianus and other Petasites species makes it a relevant compound for phytochemical standardization and quality control research of extracts derived from these plants researchgate.netscribd.comnih.govnih.gov. Analytical methods are crucial for ensuring the consistent composition and quality of natural product-based materials.

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are routinely employed for the qualitative and quantitative analysis of sesquiterpenes and other constituents in Petasites extracts researchgate.netscribd.comnih.govresearchgate.net. The concentration and profile of specific compounds like this compound can serve as chemical markers to standardize botanical extracts, thereby ensuring their identity, purity, and consistent biological activity researchgate.netscribd.comnih.govresearchgate.net. This is particularly important for Petasites species, which can contain toxic pyrrolizidine (B1209537) alkaloids, necessitating careful quality control to produce alkaloid-free extracts for safety researchgate.netnih.govresearchgate.net. The application of Analytical Quality by Design (AQbD) principles in developing these analytical methods further ensures their robustness and fitness for purpose throughout the product lifecycle plantaedb.com.

Future Research Directions for Kablicin

Exploration of Novel Biological Activities and Untapped Mechanisms of Action

Current research, largely computational, suggests that Kablicin possesses "drug-like properties" and demonstrates a potential to modulate bone morphogenic protein (BMP) signaling, specifically by targeting BMP-2 receptors nih.govnih.govuni-freiburg.deuni-freiburg.deresearchgate.netnih.govnih.govwtm.at. This computational finding opens a significant avenue for future investigation into its role as a potential bone loss modulator nih.govnih.govuni-freiburg.deuni-freiburg.deresearchgate.netnih.govnih.govwtm.at.

Future research should prioritize the experimental validation of these computationally predicted activities. This includes:

In vitro and In vivo Bioactivity Assays : Conducting a comprehensive range of cell-based and animal studies to confirm the predicted BMP-modulating effects and to identify other potential biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties, which are common in other sesquiterpenes and natural products from the Petasites genus nih.govmetabolomicsworkbench.org.

Mechanism of Action Elucidation : Employing advanced biochemical and molecular biology techniques to precisely map the molecular targets and signaling pathways through which this compound exerts its effects. This could involve receptor binding studies, enzyme inhibition assays, and gene expression profiling to understand its interactions at a cellular level.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing a series of this compound analogues with subtle structural modifications to identify key functional groups responsible for its biological activities. This would provide critical insights for rational drug design and optimization.

Advanced Chemo-enzymatic and Total Synthesis Strategies for this compound and Complex Analogues

The structural complexity of furanoeremophilanes like this compound presents both a challenge and an opportunity for synthetic chemistry nih.govperflavory.com. While natural extraction is a primary source, developing efficient synthetic routes is vital for ensuring a consistent supply, enabling structural modifications, and overcoming limitations associated with natural product variability and yield.

Future research in this area should focus on:

Total Synthesis : Developing concise and stereoselective total synthesis routes for this compound. This would not only confirm its absolute configuration but also provide a scalable method for its production, independent of plant sources.

Chemo-enzymatic Synthesis : Exploring chemo-enzymatic approaches that combine chemical reactions with enzymatic transformations. Enzymes can offer high selectivity and efficiency, potentially simplifying complex synthetic steps and leading to more sustainable production methods for this compound and its derivatives.

Synthesis of Complex Analogues : Designing and synthesizing novel this compound analogues with improved potency, selectivity, or pharmacokinetic properties. This could involve incorporating elements that enhance bioavailability or reduce potential off-target effects, guided by SAR studies.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand this compound's Systemic Effects

Understanding the systemic effects of this compound in biological systems requires a holistic approach, which can be provided by integrating various omics technologies. Metabolomics has already been computationally applied in studies involving this compound and other Petasites constituents to assess drug-like properties and potential targets nih.govnih.govuni-freiburg.deuni-freiburg.deresearchgate.netnih.govmq.edu.au.

Future research should leverage:

Metabolomics : Conducting untargeted and targeted metabolomics studies to identify metabolic changes induced by this compound in cells, tissues, or whole organisms. This can reveal perturbed pathways, biomarkers of activity, and potential off-target effects nih.govwikipedia.orgsci-hub.se.

Proteomics : Applying proteomics to identify proteins whose expression levels or post-translational modifications are altered in response to this compound exposure. This would provide direct evidence of its protein targets and the downstream cellular processes it influences.

Transcriptomics and Genomics : Integrating transcriptomics (gene expression profiling) and genomics (genomic variations) to understand how this compound affects gene regulation and to identify genetic predispositions or resistance mechanisms to its effects.

Multi-omics Data Integration : Developing computational frameworks to integrate data from metabolomics, proteomics, and transcriptomics to build a comprehensive picture of this compound's systemic effects and its intricate interactions within biological networks uni.lu.

Application of Artificial Intelligence and Machine Learning in this compound Discovery and Design

The application of artificial intelligence (AI) and machine learning (ML) has already shown promise in the preliminary assessment of this compound's drug-like properties and its interaction with BMP-2 receptors through molecular docking studies nih.govnih.govuni-freiburg.deuni-freiburg.deresearchgate.netnih.govwtm.at. This computational power can be further harnessed to accelerate various stages of this compound research.

Future research should explore:

Target Prediction and Prioritization : Utilizing AI/ML algorithms to predict novel biological targets for this compound based on its chemical structure and known bioactivity data. This can help prioritize experimental validation efforts.

De Novo Design of Analogues : Employing generative AI models to design novel this compound analogues with desired properties (e.g., enhanced potency, reduced toxicity, improved solubility) in silico. These computationally designed molecules can then be synthesized and tested experimentally, significantly reducing the time and cost of drug discovery.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling : Using ML to build predictive models for this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its pharmacodynamic responses, to optimize dosing strategies and predict efficacy in various biological contexts uni-freiburg.deresearchgate.netmdpi.com.

Automated Synthesis Planning : Integrating AI with synthetic chemistry to automate the planning of complex synthesis routes for this compound and its analogues, potentially leading to more efficient and cost-effective production.

Elucidating the Full Chemotaxonomic Landscape of this compound in the Petasites Genus

This compound's isolation from Petasites kablikianus and its use as a chemotaxonomic marker highlight the importance of understanding its distribution across the Petasites genus nih.govscribd.comguidetopharmacology.orgnih.govnih.govnih.gov. The Petasites genus is known for its diverse sesquiterpene content, including petasin (B38403), isopetasin (B1239024), and furanopetasin, which vary among species and even chemotypes within a species nih.govscribd.comnih.govresearchgate.netwtm.atnih.gov.

Future research should aim to:

Comprehensive Phytochemical Profiling : Conduct extensive phytochemical analyses across a wider range of Petasites species and populations using advanced analytical techniques (e.g., high-resolution mass spectrometry, NMR spectroscopy) to precisely quantify this compound and other related furanoeremophilanes.

Environmental and Genetic Influences : Investigate the impact of environmental factors (e.g., geographical location, soil composition, climate) and genetic variations on this compound biosynthesis and accumulation within P. kablikianus and other Petasites species scribd.comnih.gov. This could involve controlled growth experiments and genetic sequencing of different plant accessions.

Biosynthetic Pathway Elucidation : Unravel the complete biosynthetic pathway of this compound, identifying the enzymes and genes involved in its production. This knowledge could enable metabolic engineering approaches to enhance this compound yield in plant cell cultures or heterologous hosts.

Phylogenetic and Evolutionary Studies : Integrate chemotaxonomic data with molecular phylogenetic analyses to gain deeper insights into the evolutionary relationships within the Petasites genus and the ecological role of this compound in plant defense or adaptation.

Q & A

Q. Basic Research Focus :

- Experimental Design : Use controlled variables (e.g., solvent polarity, temperature) to isolate this compound’s interaction mechanisms. For example, employ isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

- Bias Mitigation : Implement double-blind protocols during data collection and randomize sample preparation to reduce observer bias .

Q. Advanced Research Focus :

- High-Throughput Screening : Combine surface plasmon resonance (SPR) with computational docking simulations to validate binding sites and identify false positives .

- Statistical Validation : Apply hierarchical clustering to distinguish noise from biologically significant interactions, referencing datasets from analogous compounds .

What methodologies resolve contradictions in this compound’s reported bioactivity across studies?

Q. Basic Research Focus :

- Meta-Analysis : Compile bioactivity data from peer-reviewed studies (e.g., IC₅₀ values) and normalize results using standardized units (e.g., molarity) .

- Reproducibility Checks : Replicate key experiments under identical conditions (e.g., pH 7.4 buffer for in vitro assays) to confirm discrepancies .

Q. Advanced Research Focus :

- Multivariate Analysis : Use partial least squares regression (PLS-R) to identify confounding variables (e.g., impurities in synthesis batches) affecting bioactivity .

- Mechanistic Modeling : Develop kinetic models to explain divergent results, such as competitive inhibition in enzymatic assays versus non-competitive inhibition in cellular studies .

How should researchers structure studies to link this compound’s structural modifications to functional outcomes?

Q. Basic Research Focus :

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., halogenation at specific positions) and test efficacy via dose-response curves .

- Data Documentation : Tabulate results in comparative tables, including steric/electronic parameters (e.g., Hammett constants) and bioactivity metrics .

Q. Advanced Research Focus :

- Quantum Mechanical Modeling : Calculate electron density maps to predict reactive sites and correlate with experimental inhibition rates .

- Cross-Study Harmonization : Align SAR findings with existing databases (e.g., ChEMBL) to identify global trends or outliers .

What analytical frameworks validate this compound’s proposed mechanisms in complex biological systems?

Q. Basic Research Focus :

- In Vitro/In Vivo Correlation : Compare cell-free assays (e.g., enzyme inhibition) with animal model data (e.g., tumor regression rates) to assess translatability .

- Control Groups : Include positive/negative controls (e.g., known inhibitors, solvent-only treatments) to isolate this compound-specific effects .

Q. Advanced Research Focus :

- Omics Integration : Perform transcriptomic or proteomic profiling to identify off-target pathways affected by this compound .

- Bayesian Inference : Use probabilistic models to quantify uncertainty in mechanistic hypotheses, such as allosteric versus orthosteric binding .

How can interdisciplinary approaches address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Q. Basic Research Focus :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.